molecular formula C20H22ClFN2O3S B2681726 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide CAS No. 942006-72-6

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide

Cat. No.: B2681726
CAS No.: 942006-72-6
M. Wt: 424.92
InChI Key: ZCQGAGZYWBZKEM-UHFFFAOYSA-N
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Description

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a tetrahydroquinoline core, a privileged scaffold in drug discovery, which is substituted at the nitrogen atom with a 4-fluorophenylsulfonyl group. This sulfonamide moiety is a common pharmacophore found in compounds that act as enzyme inhibitors . The structure is further elaborated with a 2,2-dimethylpropanamide group at the 6-position, bearing a terminal chlorine atom that may enhance binding affinity or be utilized for further synthetic derivatization. The presence of the sulfonamide group suggests this compound has potential as a key intermediate or investigational tool in the development of protease or kinase inhibitors . Its specific structural attributes make it a valuable candidate for probing biochemical pathways, studying protein-ligand interactions, and screening for novel therapeutic agents in areas such as oncology, neuroscience, and inflammatory diseases. This product is intended for laboratory research purposes by qualified personnel only. It is strictly labeled "For Research Use Only" and must not be administered to humans or used for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-20(2,13-21)19(25)23-16-7-10-18-14(12-16)4-3-11-24(18)28(26,27)17-8-5-15(22)6-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQGAGZYWBZKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrahydroquinoline core through a cyclization reaction. This is followed by the introduction of the sulfonyl group via a sulfonylation reaction, and finally, the attachment of the dimethylpropanamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinoline core or the sulfonyl group.

Scientific Research Applications

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases or as a component of drug delivery systems.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonyl-tetrahydroquinoline derivatives with substituted amide side chains. Key comparisons include:

Table 1: Structural and Activity Comparison of Selected Analogues
Compound Name Key Substituents Biological Activity (IC₅₀/EC₅₀) Molecular Formula Reference
Target Compound 3-Chloro-2,2-dimethylpropanamide, 4-fluorophenylsulfonyl Not reported (inferred RORγ activity) C₂₃H₂₃ClFN₂O₃S
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (RN: 946212-08-4) Benzamide (3-chloro), 4-fluorophenylsulfonyl Not reported C₂₂H₁₉ClFN₂O₃S
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 2,4-Difluorobenzenesulfonamide, 4-fluorophenylsulfonyl RORγ IC₅₀ <1 μmol/L C₂₁H₁₆F₃N₂O₄S₂
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 2-Chloro-6-fluorobenzamide, 4-fluorophenylsulfonyl RORγ IC₅₀ <15 μmol/L C₂₂H₁₆ClF₂N₂O₃S
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (G1L) 3-Chloro-2,2-dimethylpropanamide, 4-(trifluoromethyl)phenyl Not reported (pesticide applications) C₁₂H₁₃ClF₃NO
Key Observations:

Amide Substitution Effects :

  • The target compound’s 2,2-dimethylpropanamide group enhances steric bulk and lipophilicity compared to benzamide derivatives (e.g., RN: 946212-08-4) . This may improve membrane permeability but reduce solubility.
  • In RORγ inhibitors, benzamide derivatives with halogenated aryl groups (e.g., 2,4-difluoro in , entry 7) exhibit higher potency (IC₅₀ <1 μmol/L) than chloro-substituted analogs, suggesting electronegative substituents optimize receptor binding .

Sulfonyl Group Role :

  • The 4-fluorophenylsulfonyl moiety in the target compound is conserved in multiple RORγ inverse agonists (, entries 7–9). This group likely enhances hydrogen bonding with receptor residues, as seen in crystallographic studies of related sulfonamides .

Chloro and Fluoro Substituents :

  • The 3-chloro group in the target compound may mimic halogen bonding interactions observed in SR1078 (, entry 2), which has an IC₅₀ of 1–3 μmol/L. However, its placement on a propanamide chain (vs. aryl rings in SR1078) could alter binding orientation .

Physicochemical Properties

Property Target Compound RN: 946212-08-4 G1L
Molecular Weight 452.96 g/mol 430.91 g/mol 295.69 g/mol
LogP (Estimated) ~3.8 (highly lipophilic) ~3.2 ~2.5
Solubility Low (due to sulfonyl) Moderate High (trifluoromethyl)

Biological Activity

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide (often referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Fluorophenyl sulfonyl moiety : Known for its role in modulating receptor interactions.
  • Tetrahydroquinoline core : Associated with various pharmacological activities.

The chemical formula is C20H24ClFN2O2SC_{20}H_{24}ClFN_{2}O_{2}S, and it has a molecular weight of approximately 393.93 g/mol.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • CNS Activity : Analogues have shown significant central nervous system (CNS) depressant activities. The presence of the fluorine atom in the phenyl ring has been linked to enhanced CNS effects compared to non-fluorinated counterparts .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Pharmacological Studies

  • CNS Depressant Activity :
    • A study highlighted that similar quinoline derivatives exhibited potent CNS depressant effects with reduced toxicity profiles compared to traditional sedatives like methaqualone . This suggests that compound 1 may also possess similar CNS-modulating effects.
  • Antimicrobial Efficacy :
    • Compounds with sulfonamide groups have been shown to possess antimicrobial properties. The sulfonamide moiety in compound 1 may enhance its interaction with bacterial enzymes involved in folate synthesis, leading to bactericidal effects .

Case Studies

  • Case Study 1 : An investigation into the CNS effects of tetrahydroquinoline derivatives found that modifications at the para position of the phenyl ring significantly influenced their sedative properties. Compound 1's structural features suggest it may exhibit similar behavior .
  • Case Study 2 : In vitro studies on related compounds demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .

Data Table: Biological Activities of Compound 1

Activity TypeObserved EffectReference
CNS DepressionPotent sedative effects
AntimicrobialInhibition of bacterial growth
Toxicity ProfileReduced toxicity compared to analogs

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